molecular formula C20H22N2O3 B2719169 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide CAS No. 896273-53-3

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2719169
CAS No.: 896273-53-3
M. Wt: 338.407
InChI Key: JTTDXDIKIDSJNF-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a tolylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Tolylacetamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyl)acetamide
  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyl)acetamide
  • N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)propionamide

Uniqueness

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTDXDIKIDSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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